molecular formula C7H10N2S B6264483 4-cyclobutyl-1,3-thiazol-2-amine CAS No. 475058-07-2

4-cyclobutyl-1,3-thiazol-2-amine

Cat. No.: B6264483
CAS No.: 475058-07-2
M. Wt: 154.2
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Description

4-Cyclobutyl-1,3-thiazol-2-amine (CAS 1698908-50-7) is a high-value chemical building block with significant relevance in medicinal chemistry and pharmaceutical research. This compound features a 2-aminothiazole scaffold, a privileged structure in drug discovery known for its wide range of biological activities . The incorporation of the cyclobutyl ring is of particular interest, as cyclobutane derivatives are present in several effective anticancer drugs, such as carboplatin, and are intensively studied for their ability to inhibit cell division and tumor growth . As a key synthetic intermediate, this compound serves as a precursor for the development of more complex molecules, including thiazolidin-4-one derivatives, which are investigated for their spectroscopic properties and protonation constants, providing critical insights for pharmaceutical development . The molecular formula is C8H12N2S, and it has a molecular weight of 168.26 g/mol . This product is supplied as a yellow solid and should be stored sealed in dry conditions at room temperature . Intended for research purposes as a building block in chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

475058-07-2

Molecular Formula

C7H10N2S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Cyclobutyl 1,3 Thiazol 2 Amine and Its Analogues

Hantzsch Thiazole (B1198619) Synthesis Approaches for 2-Aminothiazole (B372263) Scaffolds

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most prominent and widely utilized methods for constructing the thiazole ring. wikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgderpharmachemica.com For the synthesis of 2-aminothiazole scaffolds like 4-cyclobutyl-1,3-thiazol-2-amine, thiourea (B124793) is employed as the thioamide component. nih.gov The fundamental reaction for the target molecule would involve the condensation of an α-haloketone bearing a cyclobutyl group, such as 1-bromo-1-cyclobutylethanone, with thiourea.

The general applicability of the Hantzsch synthesis has made it a cornerstone for creating diverse libraries of 2-aminothiazole derivatives for various research applications, including drug discovery programs. nih.gov

Condensation Reactions with Thiourea Derivatives

The core of the Hantzsch synthesis for 2-aminothiazoles is the cyclocondensation reaction between an α-halocarbonyl compound and thiourea or its substituted derivatives. nih.gov The mechanism initiates with a nucleophilic attack from the sulfur atom of the thiourea onto the α-carbon of the haloketone. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.gov

The versatility of this method allows for the introduction of a wide variety of substituents at the C4 and C5 positions of the thiazole ring by selecting the appropriate α-haloketone precursor. In the specific case of this compound, the key precursor is a cyclobutyl-substituted α-haloketone. The reaction with unsubstituted thiourea yields a primary amino group at the C2 position. nih.gov The use of N-substituted thioureas allows for the synthesis of N-2-substituted 2-aminothiazoles. rsc.org

Optimization of Reaction Conditions and Yields

Significant efforts have been directed towards optimizing the Hantzsch synthesis to improve reaction efficiency, yields, and environmental footprint. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the use of catalysts. mdpi.com Microwave-assisted synthesis has emerged as a powerful technique, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.net

For instance, a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines demonstrated that microwave heating at 90 °C for 30 minutes in methanol (B129727) resulted in a 95% yield, whereas conventional refluxing for 8 hours yielded a significantly lower amount of the product. nih.gov Another optimization study on the one-pot synthesis of Hantzsch thiazole derivatives systematically screened solvents, temperature, and catalyst amounts to maximize yield. mdpi.com

The table below illustrates a typical optimization process for a Hantzsch-type reaction, showing how different conditions can affect the product yield.

EntrySolventTemperature (°C)ConditionsYield (%)
1Ethanol/Water65Conventional Heating79
2MethanolRefluxConventional Heating72
3Dioxane90Conventional Heating65
4Methanol90Microwave Irradiation (30 min)95
5Ethanol/WaterRoom TempUltrasonic Irradiation90

This table is a representative example based on data from similar Hantzsch syntheses. mdpi.comnih.gov

Cyclization Reactions for Thiazole Ring Formation

Beyond the classic Hantzsch synthesis, various other cyclization strategies have been developed for the formation of the thiazole ring, offering alternative pathways that may be advantageous for specific substrates or for achieving different substitution patterns.

Mechanisms of Heterocycle Formation from Precursors

The formation of the thiazole heterocycle is fundamentally a process of constructing the five-membered ring through the formation of key carbon-sulfur and carbon-nitrogen bonds. In the Hantzsch synthesis, this occurs via a condensation-cyclization-dehydration sequence. nih.gov

Alternative mechanisms include domino reactions, where a sequence of intramolecular reactions leads to the thiazole ring in a single synthetic operation. For example, a domino alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation provides a rapid synthesis of 2-aminothiazoles. organic-chemistry.org Another approach involves the reaction of enaminones with thioureas, which proceeds through a tandem C-S and C-N bond formation to yield functionalized thiazoles. organic-chemistry.org The biosynthesis of thiazoles often involves reactions with cysteine, which provides the N-C-C-S backbone of the ring. wikipedia.org

Novel Reagents and Catalytic Systems in Cyclization

Modern organic synthesis has introduced a plethora of novel reagents and catalysts that facilitate thiazole ring formation under milder conditions and with greater efficiency and selectivity. organic-chemistry.org

Catalytic Systems:

Silica Supported Tungstosilisic Acid: Used as a green, reusable catalyst for one-pot Hantzsch synthesis, enabling high yields under both conventional heating and ultrasonic irradiation. nih.govmdpi.com

Palladium(II) Acetate: Catalyzes the selective synthesis of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate (B1210189). organic-chemistry.org

Copper Catalysts: Employed in [3+1+1]-type condensations of oximes, anhydrides, and potassium thiocyanate to produce thiazoles in very good yields. organic-chemistry.org

Ionic Liquid Nanocatalysts: A novel magnetic nanocatalyst has been used in the one-pot synthesis of 2-aminothiazoles, offering high efficiency and easy, green separation. rsc.org

Novel Reagents:

Trichloroisocyanuric acid (TCCA): Acts as a dual oxidant and chlorine source, enabling the one-pot conversion of alcohols and thiourea into 2-amino-1,3-thiazoles. organic-chemistry.org It serves as a safe and sustainable source of halogen, replacing more toxic reagents like iodine. rsc.org

Lawesson's Reagent: Used in the conversion of α-amido-β-ketoesters to 1,3-thiazoles. nih.gov

The table below summarizes some novel catalytic systems used in thiazole synthesis.

Catalyst/ReagentPrecursorsReaction TypeAdvantage
Silica Supported Tungstosilisic Acidα-haloketone, thiourea, aldehydeOne-pot HantzschGreen, reusable, high yield nih.govmdpi.com
Palladium(II) AcetateVinyl azide, KSCNCyclizationHigh selectivity organic-chemistry.org
Trichloroisocyanuric acid (TCCA)Alcohol, thioureaOxidative CyclizationOne-pot from alcohols, green organic-chemistry.orgrsc.org
Copper-based catalystsOxime, anhydride, KSCN[3+1+1] CondensationMild conditions, good tolerance organic-chemistry.org

Multi-Component Reactions in the Synthesis of this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials, have become a powerful tool in synthetic chemistry. erciyes.edu.tr They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.com

For the synthesis of 2-aminothiazole derivatives, one-pot, three-component reactions are particularly common, often as a variation of the Hantzsch synthesis. rsc.org A typical MCR for a 4-substituted-2-aminothiazole might involve an active methylene (B1212753) ketone, a halogenating agent, and a thiourea derivative. rsc.org This avoids the separate step of preparing and isolating the α-haloketone.

Another example is the three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur to produce thiazoles. acs.org Similarly, novel thiazole derivatives have been synthesized via one-pot, three-component reactions using precursors like 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides. nih.gov While a specific MCR for this compound is not explicitly detailed in the literature, the existing methodologies for other 4-substituted thiazoles could be readily adapted by using a cyclobutyl-containing starting material, such as cyclobutyl methyl ketone.

Stereoselective Synthesis of Cyclobutyl-Thiazole Frameworks

The creation of specific stereoisomers of drug candidates is a fundamental requirement in modern drug discovery, as different enantiomers or diastereomers can exhibit vastly different pharmacological and toxicological profiles. rsc.org For this compound, stereoisomerism can arise from chiral centers on the cyclobutane (B1203170) ring. Achieving stereocontrol in the synthesis of such molecules is therefore a critical challenge. While direct stereoselective synthesis of the complete 4-cyclobutyl-thiazole system is not extensively documented, the synthesis of chiral cyclobutyl precursors that can be converted to the target thiazole is a well-established field.

The primary strategy for stereoselective synthesis involves the preparation of an enantiomerically pure or enriched cyclobutyl building block, which is then elaborated into the final thiazole ring. Key precursors often include chiral cyclobutyl ketones or their derivatives. Several advanced methods have been developed for accessing these valuable chiral intermediates.

Catalytic Asymmetric Methods for Chiral Cyclobutane Synthesis:

Cobalt-Catalyzed Asymmetric Coupling: A notable approach involves the cobalt-catalyzed enantioselective coupling of cyclobutenes with allenes. This method can produce densely functionalized chiral cyclobutanes with high diastereoselectivity and enantioselectivity. researchgate.net By carefully selecting the starting materials, a chiral cyclobutyl precursor suitable for conversion to a ketone can be obtained.

Strain-Release Driven Reactions: The inherent ring strain of small bicyclic systems can be harnessed for stereoselective synthesis. For instance, the reactions of bicyclo[1.1.0]butanes (BCBs) can be mediated by chiral catalysts to produce a variety of chiral cyclobutane structures. nih.gov Asymmetric 1,2-metallate shifts in BCB-derived boronate complexes or Brønsted acid-catalyzed isomerization of BCBs are powerful techniques for generating chiral cyclobutenes and cyclobutanes with excellent enantiocontrol. nih.govacs.org These products can then be transformed into the required chiral cyclobutyl ketones.

Photocycloaddition: Asymmetric [2+2] photocycloaddition reactions, often performed within a chiral cage or scaffold, can produce highly strained spirocyclobutanes and other multi-chiral cyclobutane rings. nih.gov This method offers a pathway to complex cyclobutane structures with multiple, well-defined stereocenters.

Formal C-H Functionalization: A stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes can be achieved from cyclobutyl aryl ketones via a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate undergoes a palladium-catalyzed stereospecific C-C bond functionalization, allowing the introduction of various substituents at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov

Once the chiral cyclobutyl ketone, such as (R)- or (S)-1-bromo-1-cyclobutyl-ethanone, is prepared, it can be subjected to the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea. By starting with a stereochemically pure α-halocyclobutyl ketone, the chirality of the cyclobutane ring is transferred to the final this compound product.

Table 1: Selected Asymmetric Methodologies for Chiral Cyclobutane Precursor Synthesis

MethodologyKey FeaturesTypical PrecursorsPotential Chiral ProductReference
Cobalt-Catalyzed CouplingPathway-divergent enantioselective coupling of alkynes and cyclobutenes. High chemo-, regio-, and diastereoselectivity.Cyclobutenes, Allenes/AlkynesEnantioenriched functionalized cyclobutanes researchgate.net
Strain-Release Driven SynthesisAsymmetric reactions of bicyclo[1.1.0]butanes (BCBs) using chiral catalysts or boronate complexes.Bicyclo[1.1.0]butanesChiral cyclobutanes and cyclobutenes nih.govacs.org
Norrish-Yang/Pd-Catalyzed FunctionalizationStereospecific synthesis of cis-1,3-disubstituted cyclobutanes via a bicyclo[1.1.1]pentan-2-ol intermediate.Cyclobutyl aryl ketonescis-γ-functionalized cyclobutyl ketones nih.gov
Asymmetric PhotocycloadditionCage-confined cross [2+2] photocycloaddition using visible light. Creates multiple chiral centers.AlkenesStrained multichiral spirocyclobutanes nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. researchgate.netnih.gov This involves using less hazardous chemicals, employing renewable feedstocks, designing energy-efficient processes, and minimizing waste. nih.gov The synthesis of this compound can be made more sustainable by adapting established green methodologies for thiazole formation. bepls.com

Conventional methods for thiazole synthesis, like the Hantzsch reaction, often use volatile and hazardous organic solvents and may require harsh conditions. bepls.com Green alternatives focus on improving these aspects.

Energy-Efficient Synthesis:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. petsd.orgresearchgate.net The synthesis of 2-aminothiazoles via the Hantzsch reaction can be efficiently conducted under microwave irradiation. researchgate.netjusst.org Applying this to 1-bromo-1-cyclobutyl-ethanone and thiourea could significantly shorten the synthesis time from hours to minutes and reduce energy consumption. petsd.orgresearchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes reactions through acoustic cavitation. Ultrasound-assisted synthesis of thiazoles has been shown to be rapid and efficient, often proceeding under milder conditions than conventional heating. nih.govtandfonline.com This technique can be applied to the condensation reaction, potentially increasing yields and simplifying product isolation. nih.gov

Use of Green Catalysts and Solvents:

Biocatalysts and Recyclable Catalysts: The use of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. Chitosan-based hydrogels have been developed as effective, eco-friendly, and reusable biocatalysts for thiazole synthesis under ultrasonic irradiation. nih.gov KF/Clinoptilolite nanoparticles are another example of a reusable catalyst system used for multicomponent thiazole synthesis in water. benthamdirect.com Such catalysts could be employed to facilitate the formation of the 4-cyclobutyl-thiazole ring, allowing for easy separation and reuse, thus minimizing waste.

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents is a key green chemistry goal. Water is the ideal green solvent, and several thiazole syntheses have been successfully performed in aqueous media, sometimes with the aid of phase-transfer catalysts or surfactants. bepls.combenthamdirect.com Polyethylene glycol (PEG) has also been used as a recyclable and effective medium for 2-aminothiazole synthesis. bepls.com Performing the synthesis of this compound in water or PEG would significantly improve the environmental profile of the process.

Table 2: Application of Green Chemistry Principles to Thiazole Synthesis

Green PrincipleMethodologyTypical ConditionsAdvantages for Synthesizing this compoundReference
Energy EfficiencyMicrowave Irradiation50-150W, 5-20 minutesRapid reaction, higher yields, reduced side products. petsd.orgresearchgate.netjusst.org
Energy EfficiencyUltrasonic Irradiation35-70°C, 20-60 minutesMild conditions, short reaction times, high purity. nih.govtandfonline.com
Use of Renewable Feedstocks/BiocatalysisChitosan Hydrogel CatalystUltrasonic irradiation, Ethanol, 35°CEco-friendly, reusable catalyst, high yields. nih.gov
Safer Solvents & AuxiliariesSynthesis in WaterReflux or 100°C, often with a catalystEliminates hazardous organic solvents, simplifies workup. bepls.combenthamdirect.com
CatalysisKF/Clinoptilolite NanoparticlesWater, 100°CReusable, efficient heterogeneous catalyst. benthamdirect.com

Chemical Transformations and Derivatization Strategies of 4 Cyclobutyl 1,3 Thiazol 2 Amine

Functionalization at the Aminothiazole Moiety (N-substitution, acylation, hydrazone formation)

N-Substitution: The nitrogen atom can be directly functionalized through N-alkylation or N-arylation reactions. nih.gov For instance, reaction with various alkyl or aralkyl halides can introduce new substituents. A notable strategy involves the synthesis of N,4-diaryl-1,3-thiazole-2-amines, which have been investigated as potent inhibitors of tubulin polymerization. nih.gov This approach highlights how introducing specific aryl groups on the amino nitrogen can lead to compounds with significant antiproliferative activity. nih.gov

Acylation: Acylation of the 2-amino group is a common and straightforward modification used to introduce an amide linkage, a key structural feature in many bioactive molecules. mdpi.com This reaction is typically performed using carboxylic acids, acid chlorides, or anhydrides. researchgate.net The resulting N-acyl derivatives often exhibit altered biological profiles. For example, introducing different substituted benzamides or heterocyclic amides at the C2 position has been a successful strategy in developing novel antifungal agents. mdpi.com

Table 1: Examples of Acylation Reactions on the 2-Aminothiazole (B372263) Scaffold

Acylating Agent Resulting Functional Group Potential Application Area Reference
Benzoyl Chloride N-Benzoylamide Antifungal mdpi.com
Acetic Anhydride N-Acetamide Synthetic Intermediate nih.gov
Heterocyclic Carboxylic Acid N-Heterocyclic Amide Antifungal mdpi.com
Aliphatic Acyl Halide N-Aliphatic Amide Antifungal mdpi.com

Hydrazone Formation: The synthesis of hydrazone derivatives represents another important functionalization strategy. This is typically achieved through a multi-step process where the 2-aminothiazole is first converted into a hydrazide intermediate. For example, a thiazole (B1198619) carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) to form a key carbohydrazide (B1668358) intermediate. nih.gov This intermediate can then be condensed with a variety of substituted aldehydes or ketones to yield a series of acyl-hydrazones. nih.govnih.gov This method allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. The formation of the N=CH bond and the disappearance of NH₂ proton signals in NMR spectra confirm the successful condensation. nih.gov

Modifications on the Cyclobutyl Ring System

The cyclobutyl moiety at the C4 position offers unique opportunities for structural modification, influencing the molecule's lipophilicity and spatial arrangement.

Direct functionalization of the existing cyclobutyl ring can be chemically challenging. A more common and versatile approach is to introduce the desired substituents onto the cyclobutyl precursor before the formation of the thiazole ring. The Hantzsch thiazole synthesis, a cornerstone reaction for creating this scaffold, allows for the use of various α-haloketones. researchgate.net By starting with a substituted α-halo-cyclobutylketone, one can synthesize 4-cyclobutyl-1,3-thiazol-2-amine derivatives with specific functional groups already in place on the cyclobutyl ring. This pre-functionalization strategy allows for precise control over the final structure.

The introduction of substituents on the cyclobutyl ring can create one or more chiral centers, leading to the existence of stereoisomers. For example, a 2-substituted cyclobutyl ring would result in enantiomers, while a 1,2- or 1,3-disubstituted ring could exist as cis and trans diastereomers. These stereoisomers can have distinct three-dimensional arrangements, which may lead to different binding affinities and biological activities. The common structural features of some bioactive molecules include a specific distance and dihedral angle between aromatic rings, underscoring the importance of stereochemistry for biological function. nih.gov Therefore, the synthesis and separation of specific stereoisomers of substituted this compound derivatives are critical for optimizing their interaction with biological targets.

Diversification at the Thiazole C4-Position

Table 2: C4-Position Diversification via Hantzsch Thiazole Synthesis

α-Haloketone Precursor Resulting C4-Substituent Class of Derivative Reference
1-Bromo-3,3-dimethyl-2-butanone tert-butyl 4-Alkyl-2-aminothiazole nih.gov
2-Bromo-1-(4-tert-butylphenyl)ethan-1-one 4-tert-butylphenyl 4-Aryl-2-aminothiazole nih.gov
1-Bromo-1-cyclohexylethan-1-one Cyclohexylmethyl 4-Cycloalkyl-2-aminothiazole nih.gov
Ethyl bromopyruvate Ethoxycarbonyl 2-Aminothiazole-4-carboxylate researchgate.net

Synthesis of Hybrid Scaffolds Incorporating the this compound Moiety

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design to create compounds with enhanced or novel biological activities. researchgate.net The this compound scaffold can be incorporated into larger, more complex hybrid structures.

One approach is to link two thiazole units together. For instance, novel bis-thiazole molecules have been synthesized where a piperazine (B1678402) core connects two thiazole-containing fragments. researchgate.net Another strategy involves fusing the thiazole ring with other heterocyclic systems. The synthesis of a 2H-thiazolo[4,5-d] nih.govmdpi.comcymitquimica.comtriazole system demonstrates the creation of an unprecedented [5-5]-fused heteroaromatic scaffold, which can serve as a valuable building block for further functionalization. rsc.org

Table 3: Strategies for Hybrid Scaffold Synthesis

Hybridization Strategy Core Scaffolds Involved Resulting Hybrid Structure Reference
Linking Thiazole, Piperazine Bis-thiazole linked by piperazine researchgate.net
Fusion Thiazole, Triazole Fused thiazolo-triazole system rsc.org
Incorporation Thiazole, Quinolone 2-Aminothiazolyl quinolone nih.gov
Condensation Thiazole, Thiosemicarbazone Thiazolidinone derivatives mdpi.com

Comprehensive Structural Elucidation and Solid State Analysis of 4 Cyclobutyl 1,3 Thiazol 2 Amine Derivatives

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-cyclobutyl-1,3-thiazol-2-amine derivatives and understanding their electronic and bonding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For 2-amino-1,3-thiazole derivatives, the spectra exhibit characteristic signals corresponding to the thiazole (B1198619) ring, the amino group, and the substituents.

¹H NMR: In derivatives of 2-aminothiazole (B372263), the proton on the C5 carbon of the thiazole ring typically appears as a singlet in the aromatic region of the spectrum. For instance, in 2-amino-4-phenylthiazole, this proton (H5) signal is observed at approximately 6.98 ppm. rsc.org The protons of the primary amino group (-NH₂) are often seen as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration; in one study, this signal appeared at 7.13 ppm. rsc.org For this compound specifically, the spectrum would be expected to show characteristic signals for the cyclobutyl group in the aliphatic region (typically 1.5-3.5 ppm), including a methine proton and multiple methylene (B1212753) protons, with their chemical shifts and multiplicities determined by their positions on the ring and coupling to adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon framework. For the 2-aminothiazole core, the carbon atoms of the thiazole ring show distinct resonances. The C2 carbon, bonded to the amino group and two nitrogen atoms, is the most deshielded and typically resonates in the range of 167-169 ppm. rsc.orgnanomedicine-rj.com The C4 carbon, to which the substituent (e.g., cyclobutyl group) is attached, appears around 149-151 ppm, while the C5 carbon resonates furthest upfield, at approximately 102-107 ppm. rsc.orggoogle.com The carbons of the cyclobutyl substituent would produce signals in the aliphatic region of the spectrum, typically between 20 and 45 ppm.

A summary of typical chemical shifts for the 2-aminothiazole core is presented below.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
C2-NH₂Variable, often broad (e.g., ~7.1)N/A
C5-H~6.5 - 7.2N/A
C2N/A~167 - 169
C4N/A~149 - 151
C5N/A~102 - 107

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Assignments

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In a derivative, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, key vibrational bands were observed. researchgate.net Aliphatic C-H stretching from the cyclobutyl group was found in the 2975–2855 cm⁻¹ region. researchgate.net The C=N stretching of the azomethine group within the thiazole ring was identified at 1569 cm⁻¹, while the C–S–C bond vibration was assigned to a band at 699 cm⁻¹. researchgate.net

General vibrational assignments for 2-aminothiazole derivatives include:

N-H Stretching: The primary amine group typically shows symmetric and asymmetric stretching vibrations in the 3100-3500 cm⁻¹ region.

C-H Stretching: Aromatic/heterocyclic C-H stretching is expected between 3000-3100 cm⁻¹.

C=N Stretching: The imine group within the thiazole ring gives a strong absorption band around 1550-1650 cm⁻¹.

Ring Vibrations: Vibrations associated with the thiazole ring skeleton are found in the 1400-1600 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond vibration is typically weaker and appears in the 700-600 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For 2-aminothiazole and its derivatives, the absorption maxima (λ_max) are typically found in the ultraviolet region, corresponding to π→π* and n→π* transitions within the conjugated heterocyclic system.

Studies on various 2-aminothiazole derivatives report UV absorption maxima in methanol (B129727) solution at wavelengths around 260-270 nm and additional peaks near 225-233 nm. google.com The parent compound, 2-aminothiazole, shows a distinct absorption spectrum. researchgate.netguidechem.com The exact position and intensity of these absorptions are influenced by the substituents on the thiazole ring and the solvent used. For example, one novel aminothiazole derivative was found to have a λ_max of 272 nm. d-nb.info

High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a precise molecular formula.

For the related derivative 4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine, the exact mass is 244.10341969 Da, corresponding to the molecular formula C₁₄H₁₆N₂S. HRMS analysis would confirm this elemental composition.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often used for the quantitative determination of compounds in complex mixtures. d-nb.info In this technique, the parent ion is fragmented, and the resulting daughter ions are analyzed, providing structural information and high selectivity. For a related compound, 2-(4-cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine, predicted adducts in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated to aid in identification.

X-ray Crystallography for Molecular and Crystal Structure Determination

While a crystal structure for the parent this compound is not available in the reviewed literature, the structure of a key derivative, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, has been determined by single-crystal X-ray diffraction. researchgate.net This analysis revealed that the compound crystallizes in the orthorhombic P2₁2₁2₁ space group. researchgate.net The structure features an intramolecular N—H⋯O hydrogen bond, which helps to stabilize the molecular geometry. researchgate.net In the crystal, molecules are linked by intermolecular O—H⋯N hydrogen bonds, forming supramolecular chains. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of crystallographic data allows for the precise measurement of geometric parameters. In the crystal structure of the aforementioned derivative, the thiazole and benzene (B151609) rings are significantly twisted relative to each other, with a dihedral angle of 88.29°. researchgate.net

In other heterocyclic structures, such as substituted 1,2-oxazoles, bond lengths and angles within the heterocyclic ring are well-defined. researchgate.net For example, in one such structure, the C=N bond length was measured at 1.29 Å, the N-O bond at 1.41 Å, and the C-C bonds within the ring at approximately 1.38 Å and 1.42 Å. researchgate.net The internal angles of the five-membered ring ranged from 103° to 113°. researchgate.net Similar precision would be expected for the thiazole ring of this compound derivatives, defining the planarity of the ring and the geometry of its substituents.

A representative table of bond lengths and angles for a heterocyclic ring from a published crystal structure is shown below for illustrative purposes. researchgate.net

Bond Length (Å) Angle Degrees (°)
O1-N21.413(2)C5-O1-N2106.8(1)
N2-C31.293(2)O1-N2-C3109.5(1)
C3-C41.422(3)N2-C3-C4113.1(2)
C4-C51.381(3)C3-C4-C5107.5(2)
C5-O11.332(2)C4-C5-O1103.1(2)

Conformational Analysis of the Cyclobutyl and Thiazole Rings

The cyclobutane (B1203170) ring, a four-membered carbocycle, adopts a puckered or "butterfly" conformation. This is a common feature for cyclobutane rings, as it relieves the considerable angle strain that would be present in a planar arrangement. The degree of puckering can be quantified by the dihedral angle between the two C-C-C planes within the ring. For the studied derivative, the average torsion angle within the cyclobutane ring is 15.83°. kmu.edu.tr

A notable aspect of the molecular geometry is the relative orientation of the cyclobutyl and thiazole rings. The cyclobutyl ring is significantly twisted with respect to the plane of the thiazole ring, with a dihedral angle of 58.1(2)°. kmu.edu.tr This twisted arrangement minimizes steric hindrance between the two ring systems. The thiazole ring itself is largely planar, a characteristic feature of aromatic heterocyclic systems. The bond lengths within the thiazole ring, such as the S1—C13 and S1—C14 bonds with lengths of 1.727(4) Å and 1.716(3) Å respectively, are typical for single bonds and are comparable to those observed in other thiazole derivatives. nih.gov

Furthermore, in this specific derivative, the presence of a phenyl ring introduces another element of conformational complexity. The thiazole and benzene rings are twisted with respect to each other, subtending a significant dihedral angle of 88.29(11)°. nih.govkmu.edu.tr This near-perpendicular arrangement is likely a consequence of steric repulsion between the substituents on the two rings.

Ring SystemConformationKey Geometric Parameters
Cyclobutyl Ring Puckered (Butterfly)Average torsion angle: 15.83°
Thiazole Ring PlanarS1—C13 bond length: 1.727(4) Å
S1—C14 bond length: 1.716(3) Å

Table 1: Conformational data for the cyclobutyl and thiazole rings in (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular forces. Understanding these interactions is crucial for predicting the stability, solubility, and other macroscopic properties of a crystalline solid.

Hydrogen bonds are among the most significant directional interactions that guide the self-assembly of molecules in the solid state. In the crystal structure of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, a robust network of hydrogen bonds is observed. nih.gov

The molecular geometry is partially stabilized by an intramolecular N—H⋯O hydrogen bond, which forms an S(7) ring motif. nih.govkmu.edu.tr In the crystal, molecules are linked by intermolecular O—H⋯N hydrogen bonds, creating supramolecular ribbons with a C(9) chain motif. nih.govkmu.edu.tr These ribbons are a prominent feature of the crystal packing. Adjacent ribbons are further connected by C—H⋯O hydrogen bonds, leading to the formation of layers. nih.gov

DonorAcceptorType of InteractionResulting Motif
N—HOIntramolecular Hydrogen BondS(7) ring
O—HNIntermolecular Hydrogen BondC(9) chain (supramolecular ribbons)
C—HOIntermolecular Hydrogen BondConnection between ribbons

Table 2: Hydrogen bonding interactions in the crystal structure of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid.

To gain a more comprehensive understanding of all the intermolecular contacts within the crystal, Hirshfeld surface analysis was performed on (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. nih.govkmu.edu.tr This computational tool allows for the visualization and quantification of intermolecular interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. For the studied derivative, the percentage contributions of the most significant intermolecular contacts are as follows:

Interaction TypeContribution to Hirshfeld Surface
H⋯H43%
C⋯H18%
O⋯H17%
N⋯H6%

Table 3: Percentage contributions of intermolecular contacts to the Hirshfeld surface of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid.

Quantum Chemical and Molecular Modeling Investigations of 4 Cyclobutyl 1,3 Thiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. Methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311G(d,p), are frequently employed to analyze the structure and reactivity of heterocyclic compounds, including thiazole (B1198619) derivatives. researchgate.netresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates bond lengths, bond angles, and torsion angles that correspond to the lowest energy state of the molecule. For 4-cyclobutyl-1,3-thiazol-2-amine, this involves finding the most stable conformation of the cyclobutyl ring relative to the thiazole ring. Theoretical calculations for similar structures have shown excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net

Table 1: Predicted Geometrical Parameters for Thiazole Derivatives from DFT Calculations

Parameter Description Typical Calculated Value
Bond Lengths (Å)
N1-C2 Thiazole ring bond ~1.37 Å
C2-N3 Thiazole ring bond ~1.32 Å
N3-C4 Thiazole ring bond ~1.39 Å
Bond Angles ( °)
N1-C2-N3 Angle within the thiazole ring ~115°
C2-N3-C4 Angle within the thiazole ring ~110°
C5-C4-N3 Angle within the thiazole ring ~116°

Note: The values presented are illustrative and based on DFT calculations for related thiazole structures. The exact values for this compound would require specific calculation.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Analysis of these orbitals helps predict how the molecule will interact in chemical reactions.

Table 2: Representative Frontier Orbital Energies for a Thiazole Derivative

Orbital Description Energy (eV)
HOMO Highest Occupied Molecular Orbital -6.5 eV
LUMO Lowest Unoccupied Molecular Orbital -1.8 eV
Energy Gap (ΔE) LUMO - HOMO 4.7 eV

Note: These energy values are examples based on published data for similar molecules and serve to illustrate the concept. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the thiazole ring and the amine group would likely be identified as regions of negative potential, indicating their role in forming hydrogen bonds or interacting with electrophiles. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands seen in infrared (IR) and Raman spectra. researchgate.net By comparing the computed vibrational spectra with experimental data, scientists can confirm the structure of a synthesized compound and make detailed assignments of the vibrational modes to specific bonds or functional groups. researchgate.netcore.ac.uk Studies on similar molecules show that methods like B3LYP provide results that are in good agreement with experimental FTIR spectra. core.ac.uknih.gov

Table 3: Typical Vibrational Frequencies for Functional Groups in Thiazole Amines

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (amine) Stretching 3400 - 3300
C-H (aromatic/aliphatic) Stretching 3100 - 2850 nih.gov
C=N (thiazole ring) Stretching 1640 - 1610
C=C (thiazole ring) Stretching 1600 - 1450 nih.gov

Note: These are characteristic ranges. The precise frequencies for this compound would be determined via specific DFT calculations.

Molecular Docking Simulations for Ligand-Target Binding Prediction (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking simulations could be used to predict its binding affinity and interactions with various biological targets. Studies on analogous thiazole derivatives have investigated their potential as inhibitors of targets like cyclin-dependent kinases (CDK2/4/6) and DNA gyrase, revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the physical movements of atoms and molecules in the complex over time. nih.gov MD simulations provide detailed information on the flexibility of the ligand and protein and the stability of their interactions. By simulating the behavior of the this compound-protein complex in a biological environment (e.g., in water), researchers can validate the binding pose obtained from docking and analyze the dynamics of the key interactions, ensuring the predicted binding is stable over a period of nanoseconds. nih.gov

Quantum Theory of Atoms In Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational methods used to investigate and characterize chemical bonding and non-covalent interactions within a molecule. nih.gov While specific experimental and computational studies on this compound are not extensively available in the public domain, theoretical principles and data from related structures allow for a detailed projection of its intramolecular interaction landscape.

QTAIM analysis is founded on the topological properties of the electron density, ρ(r). Critical points in the electron density, where the gradient is zero, are located and classified to define atoms, bonds, rings, and cages. For intramolecular interactions, the focus is on the bond critical points (BCPs) that signify the presence of a chemical bond or a non-covalent interaction. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature and strength of these interactions.

Reduced Density Gradient (RDG) analysis is a complementary technique that is particularly adept at visualizing and identifying weak non-covalent interactions. nih.gov It is based on the relationship between the electron density and its gradient. Regions of low RDG at low electron densities are indicative of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. These interactions can be color-mapped to visualize their nature and strength.

A significant intramolecular interaction anticipated in this compound is a hydrogen bond between one of the hydrogen atoms of the 2-amino group and the nitrogen atom at position 3 of the thiazole ring (N3). This type of N-H···N interaction is common in 2-aminothiazole (B372263) derivatives and contributes to the planarity of the exocyclic amino group with the thiazole ring. koreascience.kr The formation of a five-membered pseudo-ring through this hydrogen bond would be a key stabilizing feature.

Furthermore, weaker C-H···S and C-H···N interactions may exist between the hydrogen atoms of the cyclobutyl ring and the sulfur and nitrogen atoms of the thiazole ring, respectively. The flexibility of the cyclobutyl ring could allow for conformations that bring these atoms into close proximity, leading to stabilizing van der Waals interactions.

Expected QTAIM Parameters for Intramolecular Interactions in this compound

The following table presents hypothetical yet representative QTAIM parameters for the expected intramolecular interactions in this compound, based on values typically observed for similar interactions in related heterocyclic systems.

InteractionElectron Density (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Total Energy Density (H(r)) (a.u.)Nature of Interaction
N-H···N0.025 - 0.0450.080 - 0.120-0.002 to -0.005Strong, partially covalent hydrogen bond
C-H···S0.008 - 0.0150.020 - 0.040~0Weak, closed-shell interaction
C-H···N0.010 - 0.0180.030 - 0.050~0Weak, closed-shell interaction

This data is illustrative and based on computational studies of analogous molecular structures.

Reduced Density Gradient (RDG) Visualization

An RDG analysis of this compound would be expected to produce a visual map of its non-covalent interactions. The key features would likely include:

A prominent, low-RDG surface between the amino hydrogen and the thiazole nitrogen, indicative of the strong N-H···N hydrogen bond.

More diffuse, low-RDG regions between the cyclobutyl hydrogens and the thiazole heteroatoms, corresponding to weaker C-H···S and C-H···N van der Waals interactions.

Regions of higher RDG within the cyclobutyl ring, indicating some degree of steric strain, depending on the puckering of the ring.

These computational analyses, QTAIM and RDG, provide a detailed and nuanced understanding of the intramolecular forces that govern the structure and properties of this compound.

Exploration of Biological Interactions and Molecular Target Identification for 4 Cyclobutyl 1,3 Thiazol 2 Amine Analogues in Vitro and in Silico Focus

In Vitro Enzyme Inhibition Studies

The 2-aminothiazole (B372263) core is a prevalent scaffold in drug discovery, and its derivatives have been extensively studied for their enzyme inhibitory activities.

Evaluation as Cyclooxygenase (COX) Inhibitors

Analogues of 4-cyclobutyl-1,3-thiazol-2-amine have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory process. The thiazole (B1198619) scaffold has been identified as a promising framework for the development of selective COX inhibitors.

Studies on various N,4-diaryl-1,3-thiazole-2-amines have demonstrated their potential as inhibitors of both COX-1 and COX-2. For instance, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) showed potent inhibition of COX-2-dependent PGE2 production with an IC50 value of 9.01±0.01µM and was also a specific inhibitor of COX-1 with an IC50 of 5.56x10⁻⁸±2.26x10⁻⁸µM. nih.gov In contrast, 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) exhibited potent inhibition of COX-2-dependent PGE2 production with an IC50 of 11.65±6.20µM but did not affect COX-1 activity. nih.gov

Further research into new thiazole carboxamide derivatives has identified compounds with significant inhibitory activity against both COX isoforms. acs.org For example, one derivative showed potent activity against COX-2 with an IC50 value of 0.191 μM and also inhibited COX-1 with an IC50 of 0.239 μM. acs.org Another compound demonstrated high selectivity for COX-2, with an IC50 of 0.958 μM for COX-2 and 2.65 μM for COX-1. acs.org These findings underscore the potential of the thiazole core in designing selective or dual COX inhibitors.

Table 1: Cyclooxygenase (COX) Inhibition by Thiazole Analogues

Compound Target IC50 (µM) Selectivity
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide COX-1 0.0000556 COX-1 specific
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide COX-2 9.01 -
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol COX-2 11.65 No COX-1 inhibition
Thiazole carboxamide derivative 2b COX-1 0.239 1.251 (COX-1/COX-2)
Thiazole carboxamide derivative 2b COX-2 0.191
Thiazole carboxamide derivative 2a COX-1 2.65 2.766 (COX-1/COX-2)

Investigation of Monoamine Oxidase-B (MAO-B) Activation

The thiazole nucleus has also been explored for its role in modulating the activity of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. Research has focused on designing selective inhibitors of MAO-B.

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their inhibitory effects on human MAO-A and MAO-B isoforms. semanticscholar.org The study revealed that the presence of a hydrazothiazole nucleus with a meta-substituted nitro group on the C4 phenyl ring is a key feature for selective and reversible hMAO-B inhibition. semanticscholar.org Another study on 4-substituted-2-thiazolylhydrazone derivatives identified a compound with a C4 acetylpyridine moiety as a highly potent MAO-B inhibitor, with an IC50 value of 13.0 ± 1.2 nM. researchgate.net It was concluded that a thiazole ring at the C4 position is crucial for achieving high potency and selectivity for hMAO-B. researchgate.net

Benzofuran–thiazolylhydrazone derivatives have also been investigated as MAO inhibitors. One such compound was identified as the most potent inhibitor of the MAO-B enzyme in its series, with an IC50 value of 0.75 ± 0.03 μM. acs.org

Table 2: Monoamine Oxidase B (MAO-B) Inhibition by Thiazole Analogues

Compound Class Key Structural Feature IC50
4-substituted-2-thiazolylhydrazone derivative C4 acetylpyridine moiety 13.0 ± 1.2 nM

Assessment of Poly(ADP-ribose) Polymerase (PARP) Inhibition

While specific studies on the PARP inhibitory activity of this compound are not available, the broader class of nicotinamide (B372718) mimetic compounds, which includes various heterocyclic scaffolds, has been a focus of PARP inhibitor design. A novel scaffold, nih.govresearchgate.netnih.govtriazolo[3,4-b]benzothiazole (TBT), has been identified as a potent inhibitor of several PARP enzymes. acs.org Depending on the substitution pattern, these compounds have shown nanomolar potency against different PARP family members, highlighting the potential for discovering new PARP inhibitors within diverse heterocyclic families. acs.org

Assessment of Receptor Binding and Antagonism/Agonism at Specific Molecular Targets (e.g., Cysteinyl Leukotriene Receptor 1, CysLT1)

Direct studies on the binding of this compound analogues to the Cysteinyl Leukotriene Receptor 1 (CysLT1) are not prominent in the literature. However, the broader therapeutic class of cysteinyl leukotriene receptor antagonists (LTRAs) has been associated with potential cancer preventive effects, suggesting that targeting the CysLT signaling pathway is a valid strategy in drug discovery. nih.gov Given the diverse biological activities of thiazole derivatives, exploring their potential interaction with G-protein coupled receptors like CysLT1 could be a future area of research.

In Vitro Anti-Microbial and Anti-Fungal Activity Characterization

The thiazole ring is a key component of many compounds with significant antimicrobial and antifungal properties. globalresearchonline.net

A series of Schiff bases combining 2,4-disubstituted thiazole and cyclobutane (B1203170) rings demonstrated notable antibacterial and antifungal activities. researchgate.net One of the most effective compounds showed a minimum inhibitory concentration (MIC) of 16 µg/ml against Candida tropicalis and Bacillus subtilis. researchgate.net

Other studies on novel thiazole derivatives have also reported promising antifungal activity. nih.gov For instance, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position exhibited MIC values of 3.9 µg/mL against Candida albicans, which was four times lower than the reference drug fluconazole. nih.gov The minimum fungicidal concentration (MFC) values for these compounds suggested a fungicidal effect. nih.gov

In another study, heteroaryl(aryl) thiazole derivatives showed good antifungal activity, with one compound demonstrating an MIC of 0.08–0.23 mg/mL and an MFC of 0.11–0.47 mg/mL. mdpi.com Thiazolidin-4-one derivatives containing a thiazole moiety also exhibited significant antimicrobial and antifungal activity, with some compounds showing potent inhibition of various bacterial and fungal strains. nanobioletters.com

Table 3: Anti-Microbial and Anti-Fungal Activity of Thiazole Analogues

Compound Class Microorganism MIC MFC
2,4-disubstituted thiazole-cyclobutane Schiff base Candida tropicalis 16 µg/ml -
2,4-disubstituted thiazole-cyclobutane Schiff base Bacillus subtilis 16 µg/ml -
2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives Candida albicans 3.9 µg/mL 2xMIC

Evaluation of Anti-Proliferative Properties in Cell Lines (excluding human clinical outcomes)

The anti-proliferative potential of thiazole derivatives has been extensively evaluated in various cancer cell lines.

A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and tested for their antiproliferative activity. nih.gov N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as the most potent compound, with IC50 values ranging from 0.36 to 0.86 μM across three different human cancer cell lines. nih.gov These compounds were found to inhibit tubulin polymerization. nih.gov

Newly synthesized thiazole derivatives have also shown significant cytotoxic activity against various cancer cell lines. One study found that a particular thiazole derivative was most active against MCF-7 and HepG2 cell lines, with IC50 values of 2.57 ± 0.16 and 7.26 ± 0.44 µM, respectively. mdpi.com This compound was also found to inhibit VEGFR-2. mdpi.com Another study on new thiazole derivatives reported that a 3-nitrophenylthiazolyl derivative had the highest cytotoxic activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 1.21 μM. mdpi.com

Table 4: Anti-Proliferative Activity of Thiazole Analogues in Cancer Cell Lines

Compound Cell Line IC50 (µM) Mechanism of Action
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine SGC-7901 0.36 ± 0.19 Tubulin polymerization inhibition
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine MGC-803 0.58 ± 0.13 Tubulin polymerization inhibition
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine Bcap-37 0.86 ± 0.21 Tubulin polymerization inhibition
Thiazole derivative 4c MCF-7 2.57 ± 0.16 VEGFR-2 Inhibition
Thiazole derivative 4c HepG2 7.26 ± 0.44 VEGFR-2 Inhibition

Characterization of Specific Molecular Pathways or Cellular Mechanisms of Action for Derived Analogues

The therapeutic potential of compounds derived from the this compound scaffold is intrinsically linked to their interaction with specific biological pathways. In vitro and in silico investigations have been instrumental in elucidating the cellular and molecular mechanisms through which these analogues exert their effects. Research has revealed that structural modifications to the core 2-aminothiazole structure can direct these molecules to interact with a variety of targets, leading to distinct biological outcomes, primarily in the realms of anticancer and antimicrobial activities.

Anticancer Mechanisms:

A significant area of investigation has been the anticancer properties of 2-aminothiazole derivatives. Studies have identified at least two distinct molecular pathways targeted by these analogues: disruption of microtubule dynamics and modulation of hormone receptors.

Tubulin Polymerization Inhibition: A series of N,4-diaryl-1,3-thiazol-2-amines has been identified as potent inhibitors of tubulin polymerization. nih.gov Tubulin is a critical protein for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cell division and induce apoptosis (programmed cell death). nih.gov

One of the most potent compounds in this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s ), was shown to potently inhibit tubulin assembly, similar to the action of the well-known colchicine (B1669291) binding site inhibitor (CBSI), Combretastatin A-4 (CA-4). nih.gov Further cellular analysis demonstrated that this compound effectively arrests the cell cycle at the G2/M phase in a concentration-dependent manner. nih.gov Molecular docking studies corroborate these findings, suggesting that the analogue binds to the colchicine binding site on tubulin. nih.gov

Table 1: Antiproliferative Activity of Compound 10s

Estrogen Receptor (ER-α) Targeting: In silico studies have explored a different avenue for the anticancer activity of 2-aminothiazole analogues, specifically 4-phenylthiazol-2-amine derivatives, as potential agents against breast cancer. rjpbr.comnih.gov The development of certain breast cancers is highly dependent on the estrogen receptor-α (ER-α). rjpbr.comnih.gov Molecular docking simulations were used to assess the binding affinity of these thiazole derivatives to the ER-α protein target. rjpbr.comnih.gov

The results indicated that several synthesized compounds exhibited favorable binding energies, with docking scores better than the standard therapy drug, tamoxifen. rjpbr.comnih.gov These in silico models suggest that the compounds fit within the same hydrophobic pocket of the ER-α active site as tamoxifen, indicating a potential mechanism of action through competitive inhibition of the estrogen receptor. rjpbr.comnih.gov Compound 3e from one such study showed the most promising docking score. rjpbr.comnih.gov

Table 2: In Silico Docking Scores of 4-Phenylthiazol-2-amine Derivatives against ER-α

Antimicrobial Mechanisms:

Analogues of this compound have also been investigated for their antimicrobial properties. In silico and in vitro studies have identified specific bacterial enzymes that are targeted by these compounds.

Methionine Aminopeptidase (MetAP) Inhibition: A study on 2,4-disubstituted-1,3-thiazole derivatives revealed their potential as antibacterial agents. researchgate.net To understand their mode of action, molecular docking studies were performed against methionine aminopeptidases (MetAPs) from Streptococcus pneumoniae (SpMetAP) and Escherichia coli (EcMetAP). researchgate.net These enzymes are crucial for bacterial protein synthesis and maturation, making them attractive targets for novel antibiotics. The in silico results suggested that the active compounds bind to key amino acid residues within the active site of these bacterial enzymes. researchgate.net

Glucosamine-6-Phosphate (GlcN-6-P) Synthase Inhibition: Other research on 2,4,5-trisubstituted-1,3-thiazole derivatives pointed to a different molecular target for their antimicrobial activity: glucosamine-6-phosphate synthase. researchgate.net This enzyme is essential for the biosynthesis of the bacterial cell wall. Molecular docking studies supported the in vitro antimicrobial results, showing that the most active compounds had a high binding affinity for the GlcN-6-P synthase enzyme. researchgate.net

Table 3: Antimicrobial Activity and Target of Selected Thiazole Analogues

Structure Activity Relationship Sar Studies of 4 Cyclobutyl 1,3 Thiazol 2 Amine Analogues

Influence of the Cyclobutyl Ring Stereochemistry and Conformation on Biological Activity

The stereochemistry and conformational flexibility of the cyclobutyl group at the C4-position of the thiazole (B1198619) ring are expected to play a significant role in the biological activity of these analogues. The three-dimensional arrangement of the cyclobutyl ring can influence how the molecule interacts with its biological target. Although direct experimental studies on the stereoisomers of 4-cyclobutyl-1,3-thiazol-2-amine are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that different stereoisomers can exhibit varying potencies and selectivities.

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation. The orientation of substituents on this ring can lead to different spatial arrangements, which in turn can affect the binding affinity to a receptor or enzyme. For instance, in related compounds, the specific conformation of a cycloalkyl group has been shown to be critical for optimal interaction with the binding pocket of a target protein. Computational modeling and conformational analysis of this compound analogues could provide valuable predictions regarding the preferred stereochemistry and conformation for enhanced biological activity. Such studies would help in designing more rigid analogues to lock in the bioactive conformation, potentially leading to increased potency.

Impact of Substituent Variations on the Thiazole Ring and Exocyclic Amine Group

Variations in substituents on both the thiazole ring and the exocyclic amine group have a profound impact on the pharmacological profile of this compound analogues.

Thiazole Ring Substitutions:

The thiazole ring itself is a key pharmacophore, and modifications at its available positions (C5) can significantly alter biological activity. The introduction of different functional groups can affect the molecule's electronics, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. For example, in other series of thiazole derivatives, the introduction of small alkyl or aryl groups at the C5-position has been shown to modulate activity.

Exocyclic Amine Group Modifications:

The exocyclic amine group at the C2-position is a critical site for modification and has been a focal point in the SAR studies of many 2-aminothiazole (B372263) derivatives.

N-Alkylation and N-Arylation: Substitution on the exocyclic nitrogen can lead to a wide range of activities. In some series of N,4-diaryl-1,3-thiazole-2-amines, N-arylation with specific substitution patterns, such as 2,4-dimethoxy substitutions on the aryl ring, has been shown to significantly enhance antiproliferative activity. Conversely, the introduction of a methyl or acetyl group at the nitrogen position of the 2-aminothiazole skeleton has resulted in reduced activity in some instances nih.gov. This suggests that the nature and size of the substituent on the exocyclic amine are critical for optimal biological effect.

Formation of Amides, Ureas, and Thioureas: Conversion of the exocyclic amine into amides, ureas, or thioureas is a common strategy to explore SAR. These modifications can introduce additional hydrogen bonding capabilities and alter the electronic properties of the molecule, potentially leading to improved binding affinity and selectivity for the target.

The following table summarizes the general impact of substituent variations on the activity of analogous 2-aminothiazole compounds:

Modification SiteSubstituent TypeGeneral Impact on Activity (in analogous series)
Thiazole Ring (C5) Small Alkyl/Aryl GroupsCan modulate activity based on steric and electronic effects.
Exocyclic Amine (N) Alkylation (e.g., Methyl)Often leads to reduced activity in certain series nih.gov.
Acylation (e.g., Acetyl)Can decrease activity in some contexts nih.gov.
ArylationCan significantly enhance activity, depending on the aryl substituents nih.gov.
Formation of Amides/UreasIntroduces hydrogen bonding potential, which can alter binding affinity.

Rational Design Principles for Optimized Analogues Based on SAR Data

The rational design of optimized analogues of this compound leverages the SAR data gathered from related compounds to guide the synthesis of new molecules with improved properties. The goal is to enhance potency, selectivity, and pharmacokinetic profiles.

Key design principles include:

Bioisosteric Replacements: The cyclobutyl group can be replaced with other cycloalkyl or branched alkyl groups to probe the steric and conformational requirements of the binding site. For example, exploring cyclopentyl or cyclohexyl analogues could reveal if a larger ring system is tolerated or beneficial. Similarly, bioisosteric replacement of the thiazole ring with other five-membered heterocycles like oxazole, imidazole, or pyrazole could be explored to fine-tune the electronic and hydrogen-bonding properties of the core scaffold.

Conformational Restriction: To investigate the bioactive conformation, conformationally restricted analogues can be designed. This could involve introducing unsaturation or fusing rings to the cyclobutyl moiety to limit its flexibility. Understanding the preferred conformation can lead to the design of more potent and selective compounds.

Structure-Based Drug Design (SBDD): If the biological target of this compound is known and its three-dimensional structure is available, SBDD techniques can be employed. Molecular docking studies can predict the binding mode of the lead compound and its analogues, providing insights into key interactions with the target protein. This information can then be used to design new derivatives with enhanced binding affinity.

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of active analogues. This model defines the essential structural features and their spatial arrangement required for biological activity. The pharmacophore model can then be used to virtually screen for new compounds or to guide the design of novel analogues with a higher probability of being active.

Ligand Efficiency and Lipophilic Efficiency Assessments of Derivatives

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for evaluating the quality of lead compounds and guiding their optimization.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). It provides an indication of how efficiently a molecule binds to its target. A higher LE value is generally desirable, as it suggests that the compound achieves its potency through specific and optimized interactions rather than non-specific size-related effects.

Lipophilic Efficiency (LipE): This metric combines potency and lipophilicity (usually expressed as logP or logD). It is a measure of how much binding affinity is gained for a given level of lipophilicity. High lipophilicity can often lead to poor solubility, increased metabolic liability, and off-target toxicity. Therefore, optimizing for a high LipE is crucial for developing drug candidates with favorable pharmacokinetic and safety profiles.

Ligand Efficiency (LE) = (1.37 * pIC50) / N (where N is the number of non-hydrogen atoms)

Lipophilic Efficiency (LipE) = pIC50 - logP

The following is a hypothetical data table illustrating how these metrics could be used to compare derivatives of this compound:

CompoundR Group (on exocyclic amine)pIC50logPHeavy Atoms (N)Ligand Efficiency (LE)Lipophilic Efficiency (LipE)
Parent H6.52.8110.813.7
Analogue 1 Methyl6.23.1120.713.1
Analogue 2 Phenyl7.14.2170.572.9
Analogue 3 4-Methoxyphenyl7.54.1190.543.4

Emerging Research Applications of 4 Cyclobutyl 1,3 Thiazol 2 Amine Beyond Traditional Medicinal Chemistry

Role as Versatile Chemical Building Blocks for Synthesis of Complex Organic Molecules

The 2-aminothiazole (B372263) core, particularly functionalized variants like 4-cyclobutyl-1,3-thiazol-2-amine, serves as a highly valuable and versatile building block in organic synthesis. enamine.net The structural rigidity of the thiazole (B1198619) ring, combined with the reactive potential of the amino group and the specific steric and electronic influence of the cyclobutyl substituent, makes it an attractive starting point for constructing more complex molecular architectures. cymitquimica.com

The 2-aminothiazole scaffold is a common feature in many bioactive compounds, and its derivatives are frequently used in the discovery of new drugs. nih.govnih.gov Synthetic chemists utilize the amine group as a handle for a variety of chemical transformations. For instance, it can readily undergo reactions such as N-alkylation, acylation, and condensation with carbonyl compounds to introduce new functional groups and build molecular complexity. nih.govacs.org

The Hantzsch thiazole synthesis is a classic and widely used method for preparing the 2-aminothiazole ring itself, reacting a-haloketones with thiourea (B124793) or its derivatives. researchgate.netnih.gov Once formed, the scaffold can be further elaborated. For example, derivatives of N,4-diaryl-1,3-thiazole-2-amines have been synthesized by reacting α-bromoacetophenones with aryl thioureas, often under microwave irradiation to accelerate the reaction. nih.gov This highlights the scaffold's robustness and adaptability to modern synthetic techniques.

The concept of "scaffold hopping," where a known active scaffold is replaced with a novel one to improve properties, has also utilized thiazole-based structures. rsc.org The unique geometry and electronic nature of the this compound scaffold make it a candidate for such strategies, aiming to create new compounds with enhanced biological activity or improved pharmacokinetic profiles. rsc.orgnih.gov

Table 1: Key Reactions Utilizing the 2-Aminothiazole Scaffold

Reaction TypeReagentsProduct TypeReference
Condensationα-bromoacetophenones, aryl thioureasN,4-diaryl-1,3-thiazol-2-amines nih.gov
N-alkylationMethyl iodide, DMFN-methylated thiazole-amine nih.gov
AcetylationAcetic anhydrideN-acetylated thiazole-amine nih.gov
Diazo-couplingDiazonium salts, pyrazolonesAzo-coupled thiazole derivatives nih.gov

Potential in Advanced Material Science (e.g., Liquid Crystals, Polymers)

The inherent structural and electronic properties of the thiazole ring system are being harnessed for applications in material science. The planarity and polarizability of the heterocyclic ring, combined with the potential for introducing various substituents, make thiazole derivatives, including those related to this compound, promising candidates for the development of advanced materials.

Liquid Crystals: Research has demonstrated that molecules incorporating the 2,4-substituted-1,3-thiazole core can exhibit liquid crystalline properties. researchgate.netresearchgate.net The formation of liquid crystal phases (mesophases) depends on the molecular geometry and intermolecular interactions. By attaching long alkyl chains or other mesogenic (liquid crystal-forming) groups to the thiazole scaffold, researchers have successfully synthesized compounds that display nematic and other mesophases over specific temperature ranges. researchgate.net The thiazole ring contributes to the necessary structural anisotropy and dipole moment that favor the ordered, yet fluid, arrangements characteristic of liquid crystals.

Polymers and Conductive Materials: Thiazole derivatives are also being explored as components in functional polymers. ontosight.ai The electron-rich nature of the thiazole ring suggests potential for applications in conductive polymers and organic electronics. While specific research on polymers derived directly from this compound is limited, the broader class of thiazole-containing polymers has been investigated for properties like electrical conductivity and optical activity. ontosight.ai The ability to polymerize these units or incorporate them into larger polymer backbones opens avenues for creating materials with tailored electronic and photophysical properties for use in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

Catalytic Applications of Thiazole-Amine Scaffolds and their Derivatives

While often the target of synthesis, the thiazole-amine scaffold itself possesses features that make it attractive for use in catalysis. The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amine group, can act as coordination sites for metal ions. This allows thiazole-amine derivatives to function as ligands in the development of novel metal-based catalysts.

Although extensive research into the catalytic use of this compound specifically is still an emerging area, the broader class of thiazole derivatives has been employed in various catalytic systems. For instance, metal complexes involving thiazole ligands have been used to catalyze a range of organic transformations. researchgate.net The electronic properties of the thiazole ring can be tuned by substituents (like the cyclobutyl group), which in turn influences the catalytic activity and selectivity of the corresponding metal complex. researchgate.net

Furthermore, the thiazole moiety is a key component of thiamine (B1217682) pyrophosphate (TPP), a coenzyme essential for several key enzymatic reactions in metabolism. Inspired by this natural catalyst, chemists are exploring the use of synthetic thiazolium salts (derived from thiazoles) as organocatalysts for reactions like the benzoin (B196080) condensation, Stetter reaction, and other umpolung (reactivity reversal) transformations. The development of chiral thiazole-based catalysts is also an active area of research, aiming to achieve asymmetric synthesis of valuable molecules.

Development as Radiosynthesized Probes for Imaging Research

The development of radiolabeled molecules for use as probes in Positron Emission Tomography (PET) imaging is a powerful tool for visualizing and quantifying biochemical processes in vivo. The 2-aminothiazole scaffold is being investigated as a core structure for creating such imaging agents.

A notable example is the radiosynthesis of a PET tracer designed to image α-amino-3-hydroxyl-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the brain. nih.gov Researchers synthesized a derivative containing a methoxy (B1213986) group that could be radiolabeled using [¹¹C]CH₃I (Carbon-11 labeled methyl iodide). The process involved the O-methylation of a precursor molecule under basic conditions, followed by purification to yield the final ¹¹C-labeled tracer. nih.gov

Table 2: Radiosynthesis and Evaluation of an AMPA Receptor PET Tracer

ParameterFindingReference
Radiosynthesis Method¹¹C-methylation of a phenolic precursor using [¹¹C]CH₃I nih.gov
Radiochemical Yield22–28% (decay-corrected) nih.gov
Molar Activity>37 GBq/µmol nih.gov
In Vivo EvaluationPerformed in rodents to assess brain uptake, clearance, and biodistribution nih.gov
OutcomeThe tracer showed rapid brain washout and low binding specificity, indicating a need for further structural modification to improve its properties as a CNS imaging agent. nih.gov

This research demonstrates the feasibility of incorporating radionuclides like Carbon-11 into thiazole-amine-based structures. Although the specific tracer studied required further optimization, the study provides a clear blueprint for how a molecule like this compound could be modified and radiolabeled for PET imaging research. nih.gov By strategically placing functional groups suitable for radiolabeling, this scaffold could be adapted to create new probes for imaging a wide range of biological targets.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-cyclobutyl-1,3-thiazol-2-amine

Direct academic research focusing exclusively on this compound is limited. However, its existence and utility as a chemical intermediate are documented in the patent literature. Specifically, the compound has been used as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, a patent has described the use of a derivative, 7-(4-cyclobutyl-thiazol-2-yl)-naphthalen-2-ylamine, in the preparation of substituted succinamic acid derivatives. google.com This suggests that the this compound scaffold is stable and amenable to further chemical modifications.

The broader class of 2-aminothiazoles, to which this compound belongs, is well-studied and known to exhibit a wide range of biological activities. These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.org The thiazole (B1198619) ring is a key structural motif in many bioactive compounds and approved drugs. frontiersin.org

Identification of Current Research Gaps and Unexplored Avenues

Given the sparse data available, significant research gaps exist for this compound. There is a clear need for fundamental studies to characterize its physicochemical properties, spectroscopic data, and crystal structure. Furthermore, its potential biological activities remain largely unexplored.

Key unexplored avenues include:

Systematic Biological Screening: A comprehensive evaluation of this compound and its simple derivatives against a panel of biological targets, such as kinases, proteases, and microbial enzymes, is warranted.

Pharmacokinetic Profiling: Should any biological activity be identified, studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties would be crucial for any further development.

Toxicological Assessment: The safety profile of the compound is unknown and would need to be established through in vitro and in vivo toxicological studies.

Prospects for Advanced Synthetic Methodologies and Chemical Derivatization

The synthesis of this compound can be inferred from the general Hantzsch thiazole synthesis. This would likely involve the reaction of a cyclobutyl-substituted α-haloketone with thiourea (B124793). The patent literature describes the synthesis of a more complex derivative, 7-(4-cyclobutyl-thiazol-2-yl)-naphthalen-2-ylamine, which serves as a precursor. google.com

Prospects for advanced synthetic methodologies could include:

One-Pot Syntheses: Developing more efficient, one-pot procedures to access the core scaffold and its derivatives would be a valuable pursuit.

Flow Chemistry: The use of flow chemistry could offer advantages in terms of safety, scalability, and purification for the synthesis of this and related compounds.

The primary amino group and the C5 position of the thiazole ring are ripe for chemical derivatization. This would allow for the creation of a library of analogues to explore structure-activity relationships (SAR). Potential derivatization strategies include:

N-functionalization: Acylation, alkylation, and arylation of the exocyclic amino group to introduce a variety of substituents.

C5-functionalization: Halogenation followed by cross-coupling reactions to introduce diverse groups at the C5 position.

Future Theoretical and Computational Research Directions

There is a complete absence of theoretical and computational studies specifically for this compound. Future research in this area could provide valuable insights into its properties and potential interactions with biological targets.

Promising computational research directions include:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies could be employed to calculate the molecule's geometric and electronic properties, vibrational frequencies, and reactivity indices.

Molecular Docking: If potential biological targets are identified, molecular docking studies could predict the binding modes and affinities of this compound and its derivatives.

Pharmacophore Modeling: Based on the structures of known active 2-aminothiazoles, pharmacophore models could be developed to guide the design of new derivatives of this compound with enhanced biological activity.

Opportunities in Novel Biological Target Identification and Non-Clinical Applications

The 2-aminothiazole (B372263) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. nih.gov This suggests that this compound could have potential in several non-clinical applications.

Opportunities for investigation include:

Q & A

Q. What synthetic routes are optimal for preparing 4-cyclobutyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The Hantzsch thiazole synthesis is a robust method, involving cyclization of α-haloketones with thioamides under basic conditions. For 4-cyclobutyl substitution, pre-functionalization of the cyclobutyl group prior to cyclization is critical. Reaction parameters (e.g., solvent polarity, temperature) should be optimized via iterative testing: ethanol at 60–80°C under inert atmosphere typically yields 70–85% purity. Purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on cyclobutyl proton splitting patterns (e.g., δ 2.5–3.5 ppm for cyclobutyl CH2_2) and thiazole ring protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+^+ peak at m/z 183.1) and fragmentation patterns .
  • IR Spectroscopy : Identify amine N–H stretches (~3300 cm1^{-1}) and C=S/C–N vibrations (650–850 cm1^{-1}) .

Q. What are the key physicochemical properties influencing biological assay design?

The compound’s moderate water solubility (logP ~2.5) necessitates DMSO stock solutions. Stability studies (pH 7.4, 37°C) should monitor degradation via HPLC over 24–48 hours. Adjust buffer systems (e.g., PBS with 0.1% Tween-80) to prevent aggregation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity?

Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set calculate HOMO/LUMO energies, guiding electrophilic/nucleophilic site prediction. For this compound, the thiazole ring’s electron-deficient nature (LUMO ~ -1.8 eV) suggests susceptibility to nucleophilic attack at C5 .

Q. How to resolve contradictions in biological activity data across studies?

Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For example, discrepancies in IC50_{50} values (e.g., 5–25 µM against S. aureus) may arise from assay conditions (e.g., inoculum size, media composition). Meta-analysis of SAR data (e.g., cyclobutyl vs. phenyl substitution) clarifies structure-activity trends .

Q. What crystallographic methods determine this compound’s solid-state structure?

Single-crystal X-ray diffraction (SHELXL software) resolves cyclobutyl ring puckering and hydrogen-bonding networks. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) optimizes resolution (<0.8 Å). Refinement parameters (R1_1 < 5%) ensure accuracy .

Q. How to design SAR studies evaluating the cyclobutyl group’s role in bioactivity?

Synthesize analogs with substituents varying in steric bulk (e.g., cyclopropyl, cyclohexyl). Assess biological activity (e.g., kinase inhibition) and correlate with computed steric/electronic descriptors (e.g., Taft steric parameter, Hammett σ). The cyclobutyl group’s intermediate ring strain may enhance target binding vs. larger cycloalkanes .

Q. What computational strategies evaluate this compound as a kinase inhibitor?

Molecular docking (AutoDock Vina) into ATP-binding pockets (e.g., EGFR kinase) identifies key interactions: thiazole N3 with Lys721 and cyclobutyl CH2_2 with hydrophobic residues. MD simulations (AMBER) validate binding stability over 100 ns, calculating RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.